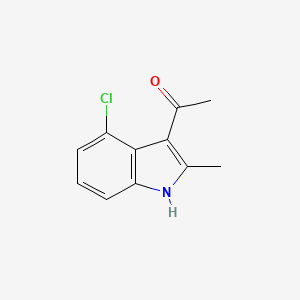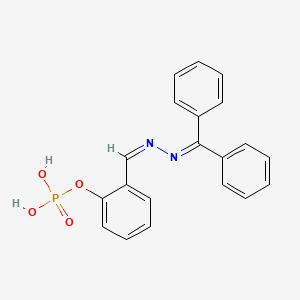
5-(Thiomorpholinomethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiomorpholinomethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a thiomorpholine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure allows for unique chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with thiomorpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Thiomorpholinomethyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine and thiomorpholine derivatives.
Applications De Recherche Scientifique
5-(Thiomorpholinomethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiomorpholine moiety allows for interactions with sulfur-containing biomolecules, potentially affecting cellular pathways related to oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Thiomorpholine: A sulfur-containing heterocycle known for its reactivity and biological properties.
Pyrrolidin-2-one: A lactam derivative with significant pharmaceutical applications.
Uniqueness
5-(Thiomorpholinomethyl)pyrrolidin-3-ol is unique due to the combination of the pyrrolidine and thiomorpholine rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C9H18N2OS |
|---|---|
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
5-(thiomorpholin-4-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2OS/c12-9-5-8(10-6-9)7-11-1-3-13-4-2-11/h8-10,12H,1-7H2 |
Clé InChI |
AXGWBZKNVCYSKS-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CC2CC(CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



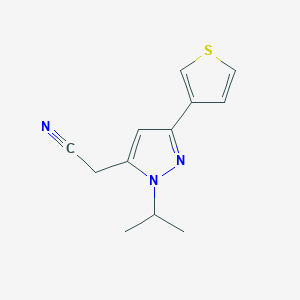

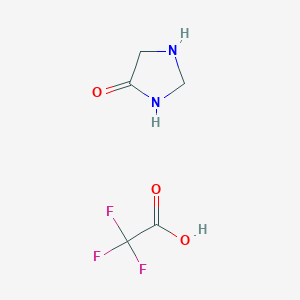
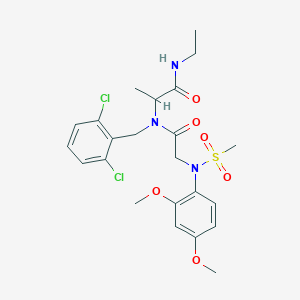
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)
